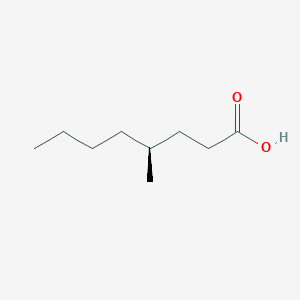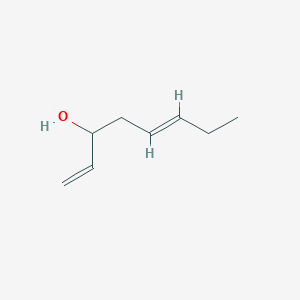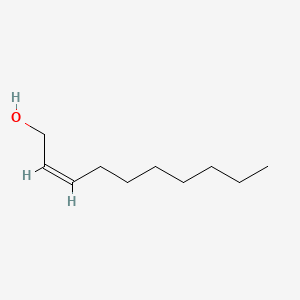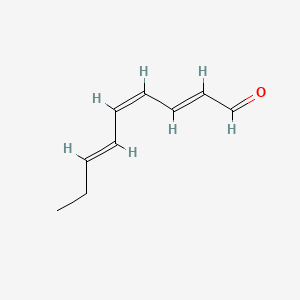
Coumarin - d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin - d6, also known as deuterated coumarin, is a derivative of coumarin where six hydrogen atoms are replaced by deuterium. Coumarin itself is an aromatic organic chemical compound with the formula C9H6O2. It is characterized by a benzene ring fused to an α-pyrone ring. Coumarin is known for its sweet odor resembling vanilla and is found in many plants, where it serves as a chemical defense against predators .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coumarin derivatives, including coumarin - d6, can be achieved through various methods. Some of the well-known synthetic routes include:
Perkin Reaction: This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base.
Pechmann Reaction: This method involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Knoevenagel Reaction: This involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Industrial Production Methods: Industrial production of coumarin derivatives often employs the Pechmann reaction due to its simplicity and efficiency. The reaction conditions typically involve the use of sulfuric acid or other strong acids as catalysts, with the reaction being carried out at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: Coumarin - d6 undergoes various chemical reactions, including:
Oxidation: Coumarin can be oxidized to form coumarin-3-carboxylic acid.
Reduction: Reduction of coumarin can yield dihydrocoumarin.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Coumarin-3-carboxylic acid.
Reduction: Dihydrocoumarin.
Substitution: Various substituted coumarins depending on the electrophile used.
Scientific Research Applications
Coumarin - d6 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of reaction mechanisms.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential anticoagulant properties and as a precursor for drug development.
Industry: Used in the production of fragrances and as a flavoring agent.
Mechanism of Action
Coumarin - d6 can be compared with other similar compounds such as:
Warfarin: A well-known anticoagulant that also inhibits vitamin K synthesis.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
Esculin: Used in the treatment of hemorrhoids and has similar structural features.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling .
Comparison with Similar Compounds
- Warfarin
- Dicoumarol
- Esculin
Properties
CAS No. |
116295-83-1 |
|---|---|
Molecular Formula |
C9H6O2 |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexadeuteriochromen-2-one |
InChI |
InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H/i1D,2D,3D,4D,5D,6D |
InChI Key |
ZYGHJZDHTFUPRJ-MZWXYZOWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)O2 |
Purity |
95% min. |
Synonyms |
Coumarin - d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B1147781.png)
